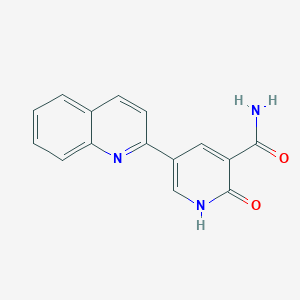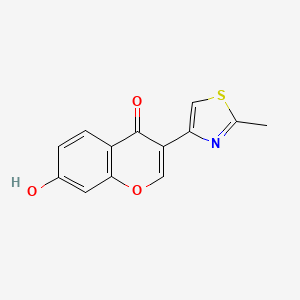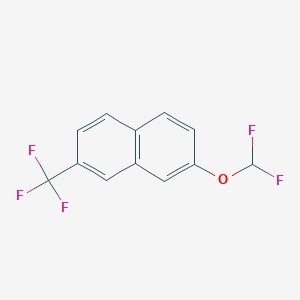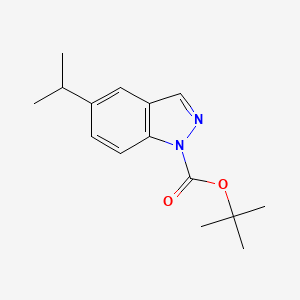
2-Oxo-5-(quinolin-2-yl)-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-5-(quinolin-2-yl)-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that features a quinoline moiety fused to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-5-(quinolin-2-yl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of quinoline-2-carbaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent amide formation . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-5-(quinolin-2-yl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-Oxo-5-(quinolin-2-yl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of 2-Oxo-5-(quinolin-2-yl)-1,2-dihydropyridine-3-carboxamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxamide
- 2-Oxo-5-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxamide
- 2-Oxo-5-(benzothiazol-2-yl)-1,2-dihydropyridine-3-carboxamide
Uniqueness
2-Oxo-5-(quinolin-2-yl)-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the quinoline moiety, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold in medicinal chemistry and materials science .
Properties
CAS No. |
115854-14-3 |
|---|---|
Molecular Formula |
C15H11N3O2 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
2-oxo-5-quinolin-2-yl-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C15H11N3O2/c16-14(19)11-7-10(8-17-15(11)20)13-6-5-9-3-1-2-4-12(9)18-13/h1-8H,(H2,16,19)(H,17,20) |
InChI Key |
BHDUOMOJHGXINU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CNC(=O)C(=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(9H-Pyrido[3,4-B]indol-1-YL)aniline](/img/structure/B11856133.png)

![9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B11856136.png)

![2-Methyl-4-phenylindeno[2,1-B]pyran](/img/structure/B11856152.png)




![(2S)-2-[(Naphthalen-2-yl)oxy]hexanoic acid](/img/structure/B11856169.png)




